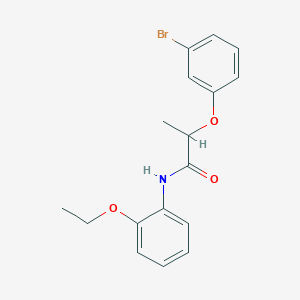
2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 'BPP9' and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Bioactive Constituents and Their Activities
A study conducted on Jolyna laminarioides, a marine species, led to the isolation of various compounds, including a related propanamide structure that exhibited chymotrypsin inhibitory activity. This compound also demonstrated activity against Escherichia coli and Shigella boydii, highlighting its potential as a bioactive molecule with antimicrobial properties (Atta-ur-rahman et al., 1997).
Synthesis and Enantiomeric Purity
Research into the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts revealed that 3-substituted (Z)-2-(bromomethyl)propenoates could be reacted to produce enantiomerically pure compounds. This process underscores the importance of such brominated compounds in the synthesis of enantiomerically pure materials (G. Martelli, M. Orena, S. Rinaldi, 2011).
Antimicrobial Properties of Bromophenols
Bromophenols isolated from the marine alga Rhodomela confervoides were found to exhibit moderate to strong antimicrobial activity against several strains of bacteria. This study demonstrates the potential of bromophenols in developing new antimicrobial agents (N. Xu et al., 2003).
Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate
A study on the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an intermediate for synthesizing cycloprothrin, highlights the chemical's importance in creating alternatives to highly poisonous pesticides. The study details a new synthesis route, emphasizing the compound's role in pesticide development (Weng Jianquan, 2007).
Deprotonation and Reactivity Studies
Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases revealed distinct pathways leading to the formation of β-lactams or acrylanilides, depending on the deprotonation site. This study provides insight into the compound's versatile reactivity and potential applications in synthesizing biologically active molecules (Fabiana Pandolfi et al., 2019).
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-16-10-5-4-9-15(16)19-17(20)12(2)22-14-8-6-7-13(18)11-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYOQFORVICMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

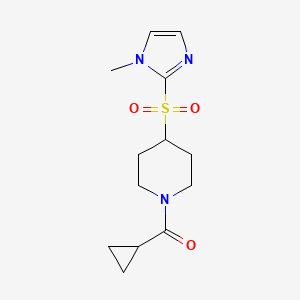
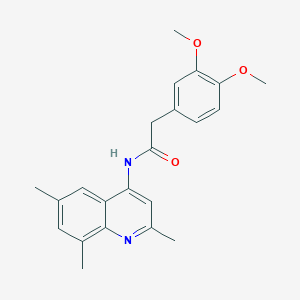
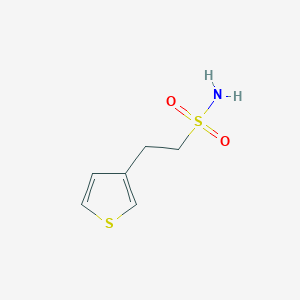
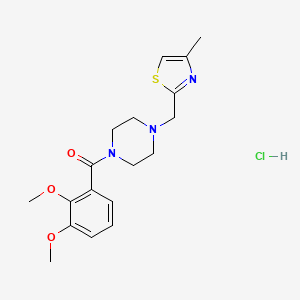
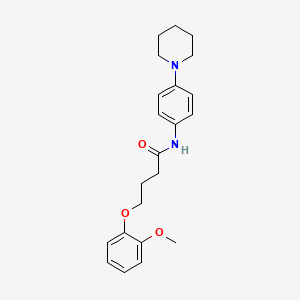
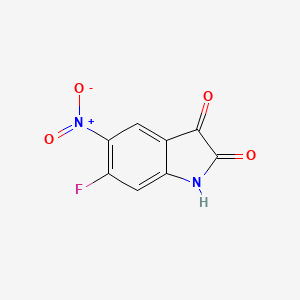
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)
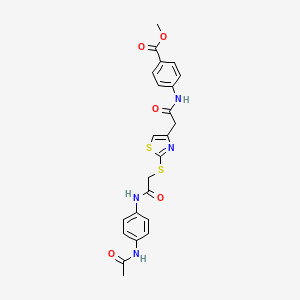
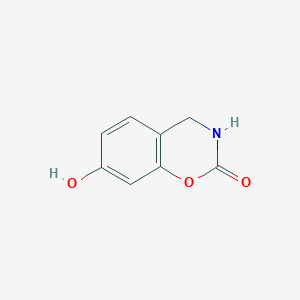
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)
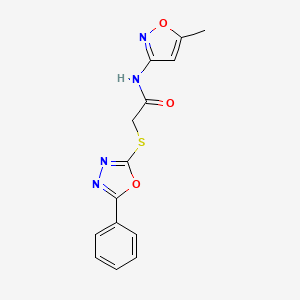
![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)